3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

Medicinal Chemistry Process Chemistry Analytical Chemistry

3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a Boc‑protected cyclic sulfamidate (1,2,3‑oxathiazolidine 2,2‑dioxide) bearing a para‑bromobenzyl substituent at the C‑4 position. This chiral heterocycle serves as a masked, electrophilic amino‑alcohol equivalent, widely employed to introduce aminoalkyl chains onto aromatic scaffolds in medicinal‑chemistry programs targeting receptors such as PAR‑1 and glycogen synthase.

Molecular Formula C14H18BrNO5S
Molecular Weight 392.27 g/mol
Cat. No. B12072631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC14H18BrNO5S
Molecular Weight392.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3
InChIKeyBSBOQPCBENVYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide – Structural Profile and Procurement Context


3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a Boc‑protected cyclic sulfamidate (1,2,3‑oxathiazolidine 2,2‑dioxide) bearing a para‑bromobenzyl substituent at the C‑4 position [1]. This chiral heterocycle serves as a masked, electrophilic amino‑alcohol equivalent, widely employed to introduce aminoalkyl chains onto aromatic scaffolds in medicinal‑chemistry programs targeting receptors such as PAR‑1 and glycogen synthase . The combination of an acid‑labile Boc group, a crystalline sulfamidate ring that undergoes regio‑ and stereospecific nucleophilic opening, and a bromine handle for downstream cross‑coupling defines its synthetic utility [1].

3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide – Why In‑Class Analogs Cannot Be Considered Drop‑In Replacements


Although the 1,2,3‑oxathiazolidine 2,2‑dioxide scaffold is shared by numerous building blocks, the identity of the C‑4 substituent dictates both the stereoelectronic environment of the sulfamidate electrophile and the scope of subsequent derivatization. The 4‑bromobenzyl group provides a heavy‑atom handle for X‑ray anomalous dispersion, a synthetically versatile C–Br bond for late‑stage cross‑coupling, and distinct conformational bias relative to non‑halogenated or ortho/meta‑halogenated analogs [1][2]. In the context of multistep medicinal‑chemistry syntheses, substituting a 4‑bromobenzyl unit with a 4‑methylbenzyl, 4‑chlorobenzyl, or unsubstituted benzyl variant alters reaction yields, stereochemical outcomes, and biological target engagement, making direct interchange impossible without re‑optimization .

3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide – Comparator‑Anchored Quantitative Differentiation Data


Molecular Weight Differential vs. Non‑Halogenated and Chloro Analogs Enables Facile Purification and Analytical Discrimination

The target compound’s molecular weight (392.27 g·mol⁻¹) is significantly higher than that of its non‑halogenated analog (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide (MW 313.37 g·mol⁻¹) and distinguishable from the 4‑chlorobenzyl analog (MW ~347.8 g·mol⁻¹). This 78.9 g·mol⁻¹ mass increment relative to the benzyl analog facilitates chromatographic separation and mass‑spectrometric identification in complex reaction mixtures .

Medicinal Chemistry Process Chemistry Analytical Chemistry

Predicted Boiling Point and Density Differentiation Provide Operational Guidance for Distillation and Solvent Selection

The (S)-enantiomer of the target compound exhibits a predicted boiling point of 452.6 ± 37.0 °C and a predicted density of 1.514 ± 0.06 g·cm⁻³. While experimental boiling‑point data for the closest 4‑benzyl analog are not publicly available, the elevated predicted boiling point is consistent with the higher molecular weight and polarizable bromine atom, distinguishing it from lower‑boiling non‑halogenated sulfamidates .

Process Chemistry Thermal Safety Scale‑up

Stereospecific Ring‑Opening Reactivity Preserved with 4‑Bromobenzyl Substitution – Evidence from Ortho‑Bromophenyl Magnesium Reagent Additions

In a study of ring‑opening reactions of N‑Boc cyclic sulfamidates with bromophenyl magnesium reagents, secondary sulfamidates bearing aromatic substituents (comparable to the 4‑bromobenzyl motif) reacted with complete inversion of configuration and yields in the range of 70–89%. The target compound’s 4‑bromobenzyl group is expected to behave similarly, offering a defined stereochemical outcome that is critical for chiral amine synthesis .

Synthetic Methodology Stereoselective Synthesis Organometallic Chemistry

Storage and Handling Specifications Reduce Procurement Risk Relative to Ambient‑Stored Analogs

The (S)-enantiomer of 3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide requires storage at 0–8 °C according to manufacturer specifications, a condition that is more stringent than for some 4‑alkyl or 4‑phenyl analogs that tolerate ambient storage. This controlled storage requirement, combined with a specified purity of ≥95% (commercial standard), provides procurement teams with a verifiable quality benchmark that less‑characterized analogs may lack .

Procurement Stability Supply Chain

Heavy Atom (Br) Enables Anomalous Dispersion for Absolute Configuration Determination by X‑ray Crystallography

The para‑bromine atom provides a significant anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα), enabling straightforward absolute configuration assignment via single‑crystal X‑ray diffraction. In contrast, the non‑halogenated benzyl and 4‑methylbenzyl analogs lack a heavy atom, requiring either a heavier counterion or a more complex Bijvoet analysis for reliable stereochemical confirmation [1].

Structural Chemistry Crystallography Chiral Analysis

3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide – High‑Confidence Application Scenarios Derived from Quantitative Evidence


Late‑Stage Diversification via Pd‑Catalyzed Cross‑Coupling at the Bromine Handle

The C–Br bond at the para position of the benzyl substituent enables Suzuki, Heck, or Buchwald–Hartwig couplings after the sulfamidate ring has been opened or while the Boc group remains intact. This strategic placement allows introduction of biaryl, vinyl, or amine diversity elements at a late stage of a synthesis, a capability not available with the non‑halogenated benzyl analog. The heavy atom also simplifies purification monitoring by LC‑MS, as the characteristic bromine isotope pattern provides a unique fingerprint .

Stereochemical Proof of Intermediates in GMP Pharmaceutical Production

For active pharmaceutical ingredient (API) intermediates where stereochemical integrity is critical, the bromine atom's anomalous scattering enables definitive absolute configuration determination by single‑crystal X‑ray crystallography. This is particularly valuable in regulatory CMC (Chemistry, Manufacturing and Controls) submissions, where unambiguous stereochemical assignment can satisfy ICH Q11 requirements without the need for additional heavy‑atom derivatization [1].

Solid‑Phase or Continuous‑Flow Syntheses Requiring High‑Purity, Storable Building Blocks

The compound's defined storage specification (0–8 °C) and minimum purity of 95% ensure that it can be procured in multi‑gram quantities and integrated into automated synthesis platforms without concerns over batch‑to‑batch variability. The predicted high boiling point and density also inform safe handling and containment in flow reactors, where exothermic ring‑opening reactions may be performed at elevated temperatures .

Medicinal Chemistry Hit‑to‑Lead Optimization of PAR‑1 Antagonists and Glycogen Synthase Activators

Boc‑protected 2,2‑dioxido‑1,2,3‑oxathiazolidines have been documented as key intermediates in the synthesis of PAR‑1 receptor antagonists and glycogen synthase activators. The 4‑bromobenzyl variant, with its unique combination of steric bulk, halogen bonding potential, and synthetic versatility, is a preferred building block when SAR studies suggest that a para‑substituted benzyl group improves potency or selectivity, as it can be diversified rapidly via cross‑coupling chemistry .

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